Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate
Description
Ethyl 2-bromo-2-(2-methylbenzo[d]thiazol-5-yl)acetate is a brominated heterocyclic compound featuring a benzo[d]thiazole core substituted with a methyl group at position 2 and a brominated acetoxyethyl ester at position 3. This structure combines electrophilic reactivity (due to the bromine atom) with the aromatic and electronic properties of the benzothiazole system. Such compounds are often intermediates in medicinal chemistry for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents .
Structure
3D Structure
Properties
Molecular Formula |
C12H12BrNO2S |
|---|---|
Molecular Weight |
314.20 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(2-methyl-1,3-benzothiazol-5-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2S/c1-3-16-12(15)11(13)8-4-5-10-9(6-8)14-7(2)17-10/h4-6,11H,3H2,1-2H3 |
InChI Key |
VCBWPAOURCXVDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)SC(=N2)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate typically involves the bromination of ethyl 2-(2-methylbenzo[D]thiazol-5-YL)acetate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 of the benzothiazole ring undergoes SN2 displacement with nucleophiles, enabling structural diversification:
| Nucleophile | Conditions | Product | Yield* |
|---|---|---|---|
| Amines (e.g., NH3) | DMF, 80°C, 12h | 2-Amino-substituted benzothiazole | 65–78% |
| Thiols (e.g., PhSH) | K2CO3, DMSO, RT | 2-Thioether derivatives | 70–85% |
| Alkoxides (e.g., NaOMe) | Methanol, reflux | 2-Methoxy-substituted analogs | 60–72% |
*Yields estimated from analogous reactions in benzothiazole chemistry .
Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts:
| Boronic Acid | Catalyst System | Solvent | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, Na2CO3 | DME/H2O | Biaryl benzothiazole derivative |
| 4-Methoxyphenyl | PdCl2(dppf), K3PO4 | Toluene | Methoxy-substituted hybrid |
Microwave-assisted methods reduce reaction times to <1 hour while maintaining yields >80%.
Ester Hydrolysis
The ethyl ester group is hydrolyzed under acidic or basic conditions:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic | HCl (6M), reflux | 2-Bromo-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid | Precursor for amide synthesis |
| Basic | NaOH (2M), ethanol/water | Sodium salt of carboxylic acid | Water-soluble intermediate |
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
| Reaction Type | Conditions | Product | Key Feature |
|---|---|---|---|
| Thiourea cyclization | NH4SCN, CuI, DMF | Thiazolo[5,4-b]pyridine | Enhanced π-conjugation |
| Amine-mediated | Ethylenediamine, EtOH | Tetracyclic benzothiazole | Potential kinase inhibition |
Oxidation and Reduction
Functional group transformations include:
-
Oxidation : Treatment with H2O2/CH3COOH oxidizes the thiazole sulfur to sulfoxide derivatives .
-
Reduction : NaBH4/CuCl2 selectively reduces the ester to a primary alcohol without affecting the bromine .
Comparative Reactivity Analysis
| Reaction Type | Rate (Relative to Analog*) | Selectivity Challenges |
|---|---|---|
| Nucleophilic Substitution | 1.5× faster | Competing ester hydrolysis at high pH |
| Suzuki Coupling | 0.8× slower | Steric hindrance from methyl group |
*Compared to non-methylated benzothiazole analogs .
This compound’s versatility in nucleophilic substitution, cross-coupling, and cyclization reactions makes it valuable for synthesizing bioactive molecules, particularly in antimicrobial and anticancer drug discovery .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of enzymes like monoamine oxidase (MAO) and as quorum sensing inhibitors.
Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate depends on its specific application. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects on the nervous system. In antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Heterocyclic Cores
(a) Benzoxazole Derivatives
Ethyl 2-bromo-2-(phenyl-5-benzoxazolyl)acetate and its derivatives (e.g., p-fluoro, dichlorophenyl, methoxy-substituted analogs) replace the benzo[d]thiazole with a benzoxazole ring. The substitution of sulfur (in benzothiazole) with oxygen (in benzoxazole) reduces electron density, altering reactivity. For example:
- Electronic Effects : Benzoxazoles are less electron-rich due to oxygen’s higher electronegativity, making them less prone to electrophilic substitution compared to benzothiazoles.
- Bioactivity : Benzoxazole derivatives are associated with anti-inflammatory and anticancer activities, but the bromine atom in the target compound may enhance electrophilic interactions in biological systems .
(b) Tetrazole Derivatives
Ethyl 2-bromo-2-(2-ethyl-2H-tetrazol-5-yl)acetate (compound 77) replaces the benzothiazole with a tetrazole ring. Key differences include:
Functional Group Variations
(a) Amino-Substituted Thiazoles
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate features a methylamino group instead of bromine. Key contrasts:
- Reactivity: The methylamino group acts as a strong electron donor, reducing electrophilicity. This necessitates protection (e.g., tert-butoxycarbonyl) during further reactions, unlike the bromine atom in the target compound, which serves as a leaving group for nucleophilic substitutions .
(b) Dimethylamino-Substituted Analogs
Ethyl 2-(dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetate replaces bromine with a dimethylamino group. This substitution:
- Pharmacokinetics: Enhanced solubility due to the amino group may improve bioavailability compared to the brominated compound .
Brominated Thiazole Derivatives
(a) Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate
This compound features dual bromination on the thiazole ring. Key distinctions:
- Reactivity : The additional bromine increases molecular weight (MW = 366.07 g/mol) and electrophilicity, favoring cross-coupling reactions.
- Commercial Availability : Unlike the target compound, this derivative is listed with suppliers (CAS: 1955548-41-0), suggesting established synthetic protocols .
Physicochemical Properties
Biological Activity
Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the bromination of 2-methylbenzo[D]thiazole followed by an esterification reaction with ethyl acetate. The general synthetic route can be summarized as follows:
- Bromination : The thiazole ring is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
- Esterification : The bromo compound is then reacted with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate.
Antimicrobial Activity
Thiazole derivatives, including this compound, have shown significant antimicrobial properties. A study evaluated various thiazole compounds against a range of pathogens, demonstrating that certain substitutions on the thiazole ring enhance their activity against bacteria and fungi. For instance, compounds with electron-withdrawing groups displayed improved antimicrobial efficacy compared to their counterparts .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Other Thiazole Derivative A | 50 | Escherichia coli |
| Other Thiazole Derivative B | 25 | Candida albicans |
Anticancer Activity
Research has indicated that thiazole derivatives possess anticancer properties. For example, studies have shown that certain thiazoles can inhibit cell proliferation in various cancer cell lines, including leukemia and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Evaluation
In a recent study, this compound was tested against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.
Enzyme Inhibition
Thiazole derivatives are also known for their ability to inhibit key enzymes involved in various diseases. For instance, compounds containing thiazole rings have been shown to inhibit acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Data
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | TBD | Acetylcholinesterase |
| Other Thiazole Derivative C | 10 | AChE |
| Other Thiazole Derivative D | 15 | AChE |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications on the thiazole ring and substituents can significantly influence their pharmacological properties. For example, the presence of halogens or alkyl groups on the aromatic ring has been correlated with enhanced activity against specific pathogens .
Key Findings from SAR Studies
- Electron-Withdrawing Groups : Enhance antimicrobial activity.
- Alkyl Substituents : Improve anticancer properties.
- Halogen Substitutions : Often lead to increased enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
